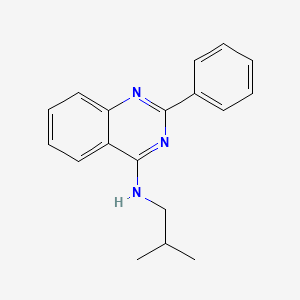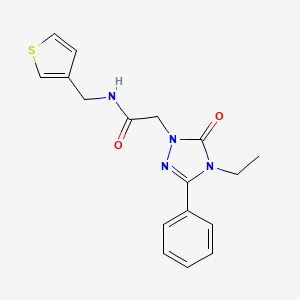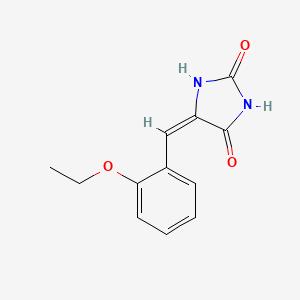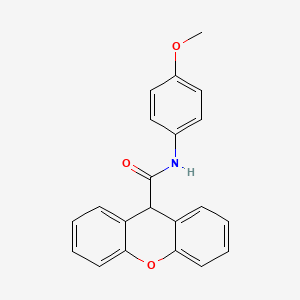
N-isobutyl-2-phenyl-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinamines typically involves strategies such as cyclization reactions of appropriate precursors. For instance, the cyclization of 1-(2-isocyanophenyl)alkylideneamines, generated through the treatment of 2-(1-azidoalkyl)phenyl isocyanides with NaH, has been employed to produce quinazolines, a closely related compound class (Ezaki & Kobayashi, 2014). This methodology can potentially be adapted for the synthesis of N-isobutyl-2-phenyl-4-quinazolinamine by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives has been characterized by techniques such as X-ray crystallography, which provides detailed insights into their crystal system, unit cell parameters, and intramolecular as well as intermolecular interactions. These structural features are crucial for understanding the compound's stability and reactivity (Prabhuswamy et al., 2015).
Chemical Reactions and Properties
Quinazolinamines participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, they can undergo metal-free N-H/C-H carbonylation reactions, leading to the formation of carbonyl-containing N-heterocycles. This demonstrates their versatility in synthetic chemistry and potential for functionalization (Govindan et al., 2022).
未来方向
Quinazoline derivatives, including “N-isobutyl-2-phenyl-4-quinazolinamine”, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their wide range of pharmacological activities . Future research may focus on the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
属性
IUPAC Name |
N-(2-methylpropyl)-2-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-13(2)12-19-18-15-10-6-7-11-16(15)20-17(21-18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOYWBCXUCFOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5609754.png)
![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609769.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)
![5,5-dimethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5609786.png)
![(1S*,5R*)-3-[(5-acetyl-3-thienyl)acetyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609793.png)
![1-[3-fluoro-4-(4-morpholinyl)phenyl]-1-butanone](/img/structure/B5609802.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5609810.png)

![3-[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B5609823.png)


![2-[(4-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B5609846.png)
![(4aR*,7aS*)-1-ethyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5609855.png)
